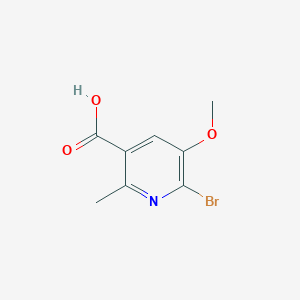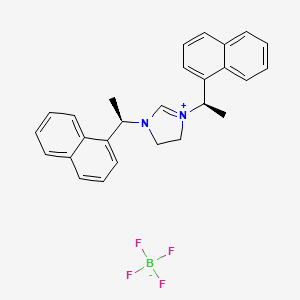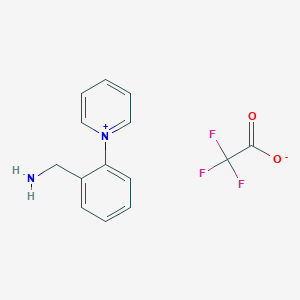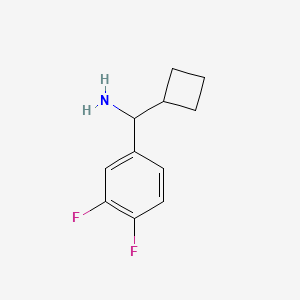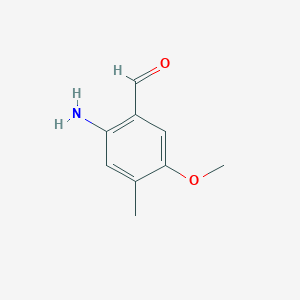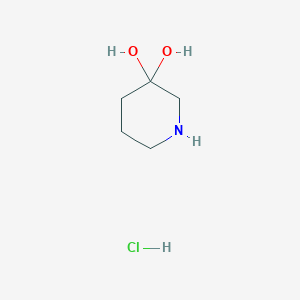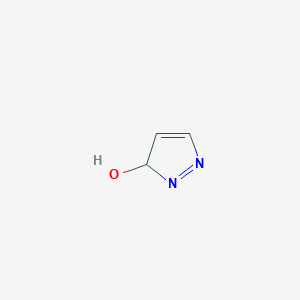
3H-Pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-ol: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms. The unique structure of this compound makes it an interesting compound for various applications in organic synthesis, medicinal chemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3H-Pyrazol-3-ol can be synthesized through various methods, including cyclocondensation reactions. One common method involves the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . Another approach is the cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3H-Pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-diones.
Reduction: Reduction reactions can convert it into pyrazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Pyrazole-3,5-diones.
Reduction: Pyrazolidines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3H-Pyrazol-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: Medicinal chemistry explores this compound derivatives for drug development. These compounds are investigated for their potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-ol and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. Others may modulate receptor functions by interacting with receptor binding sites . The exact pathways and targets depend on the specific structure and functional groups of the derivatives .
Comparación Con Compuestos Similares
1H-Pyrazol-3-ol: Similar in structure but differs in tautomeric form.
3,5-Dimethylpyrazole: Contains additional methyl groups at positions 3 and 5.
Pyrazole-3,5-dione: An oxidized form of 3H-Pyrazol-3-ol.
Uniqueness: this compound is unique due to its specific tautomeric form, which influences its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C3H4N2O |
|---|---|
Peso molecular |
84.08 g/mol |
Nombre IUPAC |
3H-pyrazol-3-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-3,6H |
Clave InChI |
BBGFOEMTNXZBDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



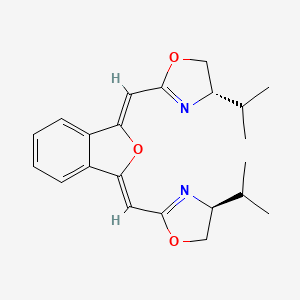
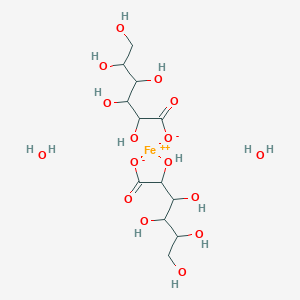
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

